1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone
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Overview
Description
1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H26N2O8. It is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method can be optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in catalysis and drug delivery. The compound’s structure allows it to interact with specific molecular targets, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar properties but a different ring size and structure.
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone: A compound with additional oxygen atoms, leading to different chemical properties.
Uniqueness
1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone is unique due to its specific arrangement of oxygen and nitrogen atoms, which allows it to form highly stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong and selective binding .
Properties
CAS No. |
79688-17-8 |
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Molecular Formula |
C16H26N2O8 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
1,4,7,15-tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H26N2O8/c19-13-1-3-15(21)25-11-9-24-10-12-26-16(22)4-2-14(20)18-6-8-23-7-5-17-13/h1-12H2,(H,17,19)(H,18,20) |
InChI Key |
RZLBZDBGIGWXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOC(=O)CCC(=O)NCCOCCNC1=O |
Origin of Product |
United States |
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